3-(Diphenylphosphino)benzaldehyde
Overview
Description
3-(Diphenylphosphino)benzaldehyde is an organophosphorus compound with the molecular formula C19H15OP. It is a yellow solid that dissolves in common organic solvents. This compound is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes .
Preparation Methods
3-(Diphenylphosphino)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 3-bromobenzaldehyde, followed by deprotection . Another method involves the reaction of triphenylphosphine with methanesulfonic acid, 1,1,1-trifluoro-, 3-formylphenyl ester . Industrial production methods often involve similar reactions but are optimized for higher yields and purity .
Chemical Reactions Analysis
3-(Diphenylphosphino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common reagents used in these reactions include palladium and platinum catalysts, as well as various bases and solvents. Major products formed from these reactions include phosphine-imine and phosphine-amine ligands .
Scientific Research Applications
3-(Diphenylphosphino)benzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: It has been investigated for its potential antitumor properties when complexed with nickel(II) ions.
Medicine: Its derivatives are studied for their potential therapeutic applications.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(Diphenylphosphino)benzaldehyde exerts its effects involves its ability to act as a ligand, donating a pair of electrons to a metal center. This interaction can stabilize the metal center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
3-(Diphenylphosphino)benzaldehyde is similar to other phosphine ligands such as 2-(Diphenylphosphino)benzaldehyde and 2-(Diphenylphosphino)ethylamine . its unique structure allows it to form different types of complexes and exhibit distinct reactivity patterns. For example, 2-(Diphenylphosphino)benzaldehyde is often used in similar catalytic processes but may form different products due to its different positional isomerism .
Similar Compounds
- 2-(Diphenylphosphino)benzaldehyde
- 2-(Diphenylphosphino)ethylamine
- 2-(Di-p-tolylphosphino)benzaldehyde
- 2-(Diphenylphosphino)benzoic acid
Properties
IUPAC Name |
3-diphenylphosphanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEOFSWKFYCLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477389 | |
Record name | 3-(Diphenylphosphino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50777-69-0 | |
Record name | 3-(Diphenylphosphino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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